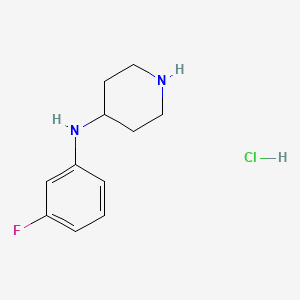

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

描述

属性

IUPAC Name |

N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPUPLRTQYVYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705279 | |

| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923565-91-7 | |

| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination and Coupling Strategies

A representative synthesis involves coupling 4-(3-fluorophenyl)piperidine intermediates with amino groups via reductive amination or amide bond formation followed by reduction.

Example from pharmacological analog synthesis :

The synthesis of 4-(3-fluorophenyl)piperidine derivatives starts with 1-methyl-4-(3-fluorophenyl)-1,2,5,6-tetrahydropyridine, which undergoes methylation, reduction, and demethylation steps to yield 4-(3-fluorophenyl)-4-methylpiperidine. This intermediate is then coupled with protected amino acids using coupling reagents like HBTU or EDC in acetonitrile, followed by Boc group removal and reduction with borane dimethylsulfide to produce the desired amine hydrochloride salts.-

- Coupling agents: HBTU, EDC, HOBt

- Solvents: Acetonitrile, dichloromethane, methanol

- Reduction: Borane dimethylsulfide complex in tetrahydrofuran at reflux

- Deprotection: Aqueous HCl in methanol or dioxane

Cyanohydrin and Grignard Reaction Route

An alternative industrially relevant method starts from 1-benzyl-4-piperidone and proceeds through cyanohydrin formation and subsequent Grignard reaction:

-

- Formation of cyanohydrin intermediate from 1-benzyl-4-piperidone using potassium cyanide

- Reaction of cyanohydrin with benzylmethylamine (or other N-protected amines)

- Addition of phenylmagnesium bromide (Grignard reagent) to introduce the aryl group

- Deprotection of nitrogen atoms to yield 4-amino-4-phenylpiperidine derivatives, which can be adapted to 3-fluorophenyl substitution by using appropriate arylmagnesium bromide reagents.

-

- Reduced number of steps compared to older methods

- Potential for "one-pot" reactions in early steps

- Flexibility to introduce various N-alkyl or aryl groups

Purification :

Hydrogenation over Pd/C for debenzylation, followed by solvent extraction and crystallization from aqueous/butanol mixtures.

Purification and Crystallization Techniques

Purification of the hydrochloride salt typically involves:

- Solvent extraction : Using ethyl acetate or isobutyl acetate to separate organic and aqueous layers

- pH adjustment : Basification with sodium carbonate to free the amine, followed by acidification to form the hydrochloride salt

- Crystallization : Cooling or addition of anti-solvents to precipitate the solid, filtration, washing, and drying under vacuum or controlled temperature conditions.

Comparative Data Table of Preparation Methods

| Methodology | Key Steps | Reagents & Conditions | Yield & Purification | Notes |

|---|---|---|---|---|

| Reductive amination of piperidine | Coupling with Boc-protected amino acids, reduction with borane dimethylsulfide | HBTU/EDC, Acetonitrile, THF, reflux, aqueous HCl | Moderate to high yields; purified by crystallization | Suitable for analog synthesis; multi-step |

| Cyanohydrin + Grignard approach | Cyanohydrin formation, amine reaction, Grignard addition, deprotection | KCN, benzylmethylamine, phenylmagnesium bromide, Pd/C hydrogenation | High purity; crystallization from butanol/water | Industrially scalable; fewer steps |

| Aromatic substitution & coupling | Nucleophilic substitution on halogenated phenyl, coupling with piperidine | Organolithium or Grignard reagents, N-methyl-2-pyrrolidone, acetonitrile | Requires careful control of reaction conditions | Enables introduction of fluorine substituents |

Research Findings and Optimization Notes

- Reaction conditions such as temperature (typically 25–60°C), solvent choice (acetonitrile, THF), and reaction time (hours to days) critically influence yield and purity.

- Protecting group strategies (e.g., Boc protection) are essential to prevent side reactions during coupling and reduction steps.

- Reduction steps with borane dimethylsulfide are preferred for clean conversion of amides to amines without over-reduction.

- Crystallization and purification steps using anti-solvents and pH adjustments are optimized to yield stable hydrochloride salts suitable for pharmaceutical use.

- Industrial methods favor streamlined processes with fewer steps and safer reagents, avoiding pyrophoric or highly reactive organolithium reagents when possible.

化学反应分析

Types of Reactions

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Chemistry

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to modify its structure for specific applications.

Biology

In biological research, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. Its fluorophenyl group enhances binding affinity and selectivity towards these targets, which is essential for developing new therapeutic agents.

Medicine

The compound has potential therapeutic effects and is explored for its role in developing new pharmaceuticals. Notably, it has shown promise in the following areas:

- Opioid Receptor Ligands : Research indicates that derivatives of this compound could lead to new analgesics that minimize the adverse effects associated with traditional opioids.

- Antimalarial Research : Modifications to the piperidine scaffold have been shown to improve solubility and metabolic stability while maintaining antiparasitic activity against Plasmodium falciparum (the malaria-causing parasite).

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials, leveraging its unique properties for various formulations.

Case Study 1: Opioid Receptor Ligands

A significant study focused on N-aryl-N-piperidin-4-yl derivatives highlighted this compound as a promising candidate for developing analgesics with reduced side effects compared to existing opioids. The research emphasized the importance of structural modifications in enhancing receptor selectivity and efficacy.

Case Study 2: Antimalarial Research

In another study aimed at optimizing compounds targeting PfATP4 (a crucial protein in malaria parasites), researchers found that modifications to the piperidine scaffold significantly improved both aqueous solubility and metabolic stability while retaining potent antiparasitic activity. This underscores the compound's potential role in developing new treatments for malaria.

作用机制

The mechanism of action of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

A. Trifluoromethyl Substitution

- N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine Dihydrochloride Structural Difference: The 3-fluorophenyl group is replaced with a bulkier, more electron-withdrawing trifluoromethyl (-CF₃) group. Impact: The -CF₃ group increases lipophilicity and may enhance receptor binding affinity due to stronger hydrophobic interactions. The dihydrochloride salt further improves solubility compared to the monohydrochloride form of the target compound .

B. Methoxy and Nitro Substitutions

- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine Hydrochloride Structural Difference: Contains a methoxy (-OCH₃) and nitro (-NO₂) group at the 3- and 4-positions, respectively. The methoxy group introduces polarity, which may enhance solubility but reduce membrane permeability .

C. Chloro and Nitro Substitutions

- N-(4-Chloro-2-nitrophenyl)piperidin-4-amine Structural Difference: Features a chloro (-Cl) and nitro (-NO₂) group at the 4- and 2-positions. Impact: Steric hindrance from the 2-nitro group may reduce binding efficiency compared to the 3-fluoro substitution in the target compound. Chlorine’s larger atomic size increases lipophilicity but may affect steric interactions .

Variations in Salt Form and Backbone

A. Dihydrochloride Salts

- N-(4-Nitrobenzyl)piperidine-4-amine Dihydrochloride Structural Difference: Incorporates a 4-nitrobenzyl group and a dihydrochloride salt. The dihydrochloride salt enhances solubility but may alter pharmacokinetics compared to the monohydrochloride form .

B. Piperidine Backbone Modifications

- NIH 10784 [(±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidinyl]-N-(3-fluorophenyl)propanamide Hydrochloride]

- Structural Difference : Contains a propanamide extension and hydroxy-phenylethyl group on the piperidine ring.

- Impact : This modification confers potent mu-opioid receptor agonism (6,000× morphine) but introduces abuse liability and physical dependence risks, unlike the simpler piperidin-4-amine scaffold of the target compound .

Key Research Findings and Data

Table 1: Comparative Analysis of Structural and Functional Properties

Substituent Position and Activity

- Positional Effects : Evidence from alkoxyphenylcarbamic acid esters () shows that 3-substituted analogs exhibit higher inhibitory activity compared to 2- or 4-substituted derivatives. This aligns with the target compound’s 3-fluoro substitution, which likely optimizes receptor interactions .

Pharmacological Implications

- Fluorine’s Role : The 3-fluoro group in the target compound balances lipophilicity and electronic effects, facilitating blood-brain barrier penetration while maintaining metabolic stability. In contrast, trifluoromethyl analogs () may exhibit prolonged half-lives due to increased resistance to oxidative metabolism .

生物活性

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-fluorophenyl group. The presence of the fluorine atom at the meta position significantly influences its chemical reactivity and biological interactions. The hydrochloride form enhances its solubility, making it suitable for various applications in research and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 232.69 g/mol |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The fluorophenyl group enhances binding affinity and selectivity towards these targets, leading to various pharmacological effects.

Key Mechanisms:

- Receptor Binding : The compound is investigated for its potential to bind to various neurotransmitter receptors, including opioid receptors, which are crucial for pain modulation.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, thus influencing physiological processes.

Pharmacological Studies

- Opioid Receptor Activity : Research has shown that derivatives of piperidine compounds exhibit significant activity at opioid receptors. This compound has been explored as a potential analgesic agent with reduced side effects compared to traditional opioids .

- Antiparasitic Activity : A study on similar compounds indicated that modifications in the piperidine structure could enhance antiparasitic activity against malaria parasites by targeting PfATP4, an essential enzyme for parasite survival .

- Structural Optimization : Investigations into the structure-activity relationship (SAR) have demonstrated that variations in substitution patterns can lead to significant differences in biological activity. For instance, positional isomerism (the location of the fluorine atom) affects receptor binding and overall efficacy.

Case Study 1: Opioid Receptor Ligands

In a study focusing on N-aryl-N-piperidin-4-yl derivatives, this compound was identified as a promising candidate for developing new analgesics that minimize the adverse effects commonly associated with opioid medications .

Case Study 2: Antimalarial Research

Research aimed at optimizing compounds targeting PfATP4 revealed that modifications to the piperidine scaffold could improve both aqueous solubility and metabolic stability while maintaining potent antiparasitic activity. This highlights the potential role of this compound in developing new treatments for malaria .

常见问题

Q. What are the optimal synthetic routes for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride, and what methodological considerations are critical for yield improvement?

The compound can be synthesized via multi-step processes, including Mannich reactions and condensation of aromatic amines. For example, Mannich reactions using paraformaldehyde and phenethylamine hydrochloride with fluorinated acetophenones have achieved yields of 87–98% . Key considerations include stoichiometric control of amine and ketone components, reaction temperature (typically 60–80°C), and purification via recrystallization or column chromatography. Fluorine substitution at the 3-position of the phenyl ring requires careful handling of fluorinated intermediates to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR): and NMR are essential for confirming the piperidine ring structure and fluorine substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., exact mass 214.0464 for related piperidin-4-amine derivatives) .

- X-ray Diffraction (XRD): SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and hydrogen bonding networks .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Safety Data Sheets (SDS) for analogous fluorophenyl-piperidine compounds recommend using personal protective equipment (PPE) and avoiding heat/sparks due to potential decomposition hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

Discrepancies in pharmacological data (e.g., analgesia in mice vs. primates) may arise from species-specific metabolism or receptor affinity variations. Orthogonal assays, such as:

- In vitro binding studies: Radiolabeled opioid receptor displacement assays to quantify affinity .

- In vivo cross-species pharmacokinetics: Comparative studies in rodents and non-human primates to assess bioavailability and metabolite profiles . Structural analysis (e.g., XRD or molecular docking) can further clarify interactions with target proteins .

Q. What strategies are effective for optimizing the pharmacokinetic profile of fluorinated piperidine derivatives like this compound?

- Halogen substitution: Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 3- or 4-positions of the phenyl ring enhances metabolic stability and blood-brain barrier penetration .

- Prodrug approaches: Modifying the amine group to improve solubility (e.g., hydrochloride salt formation) or reduce first-pass metabolism .

- Computational modeling: Density Functional Theory (DFT) calculations predict logP and pKa values to guide structural modifications .

Q. How can impurity profiling be systematically conducted for this compound during scale-up synthesis?

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities like N-phenylacetamide derivatives .

- Tandem MS (LC-MS/MS): Identify trace impurities (e.g., aniline hydrochloride byproducts) with exact mass matching (e.g., m/z 142.04 for phenylamine hydrochloride) .

- EP/ICH guidelines: Follow pharmacopeial standards for impurity thresholds (<0.15% for unknown impurities) .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in fluorophenyl-piperidine analogs?

- Substituent scanning: Synthesize derivatives with varied substituents (e.g., -OCH, -NO) on the phenyl ring and assess their effects on receptor binding .

- 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity data (e.g., IC values from opioid receptor assays) .

- Crystallographic studies: Resolve protein-ligand complexes (e.g., with μ-opioid receptors) to identify critical hydrogen bonds or hydrophobic interactions .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Re-evaluate force field parameters: Adjust partial charges or torsional angles in docking software (e.g., AutoDock Vina) to better reflect fluorine’s electronegativity .

- Experimental validation: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Simulated gastric fluid (SGF) assays: Incubate at pH 1.2 (37°C) and monitor degradation via HPLC .

- Plasma stability studies: Use LC-MS to quantify intact compound in rat or human plasma over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。